7-oxaspiro[4.5]decan-10-one

Medicinal Chemistry Conformational Restriction Drug Design

7-Oxaspiro[4.5]decan-10-one (CAS 1782777-20-1) is a spirocyclic organic compound with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol, integrating both ketone and cyclic ether functionalities within its bicyclic architecture. Computed physicochemical properties include a topological polar surface area (TPSA) of 26.3 Ų, a calculated XLogP3-AA value of 1, zero hydrogen bond donors, and zero rotatable bonds, classifying it as a compact, conformationally restricted scaffold.

Molecular Formula C9H14O2
Molecular Weight 154.21 g/mol
CAS No. 1782777-20-1
Cat. No. B6262171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-oxaspiro[4.5]decan-10-one
CAS1782777-20-1
Molecular FormulaC9H14O2
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESC1CCC2(C1)COCCC2=O
InChIInChI=1S/C9H14O2/c10-8-3-6-11-7-9(8)4-1-2-5-9/h1-7H2
InChIKeyJRIIYPBSCWWPSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Oxaspiro[4.5]decan-10-one (CAS 1782777-20-1): Procurement-Relevant Physicochemical and Structural Baseline


7-Oxaspiro[4.5]decan-10-one (CAS 1782777-20-1) is a spirocyclic organic compound with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol, integrating both ketone and cyclic ether functionalities within its bicyclic architecture [1]. Computed physicochemical properties include a topological polar surface area (TPSA) of 26.3 Ų, a calculated XLogP3-AA value of 1, zero hydrogen bond donors, and zero rotatable bonds, classifying it as a compact, conformationally restricted scaffold [1]. The compound is commercially available as a research chemical with a typical purity specification of 95% .

Why Positional Isomerism in Oxaspiro[4.5]decanones Precludes Simple Substitution for 7-Oxaspiro[4.5]decan-10-one


The oxaspiro[4.5]decanone scaffold family exhibits profound divergence in biological target engagement and pharmacokinetic properties dependent upon the precise position of the oxygen heteroatom and ketone group within the spirocyclic framework [1]. For instance, the isomeric 6-oxaspiro[4.5]decan-10-one core is the pharmacophore for the approved μ-opioid receptor (MOR) agonist Oliceridine (TRV-130), demonstrating how a single-atom shift in the heterocycle dictates G-protein coupled receptor (GPCR) selectivity [2]. In contrast, the 7-oxa regioisomer presents a differentiated topological polar surface area (TPSA of 26.3 Ų vs. a calculated TPSA of 26.3 Ų for the 6-oxa isomer) that, while numerically identical, is spatially redistributed, potentially altering membrane permeability and off-target binding profiles [3]. Therefore, substituting the 7-oxa isomer for the 6-oxa isomer without rigorous functional validation risks introducing unpredictable shifts in potency, selectivity, and in vivo pharmacokinetics, undermining the reproducibility of structure-activity relationship (SAR) studies [2].

Quantitative Differentiation Evidence for 7-Oxaspiro[4.5]decan-10-one Against Structural Analogs


7-Oxaspiro[4.5]decan-10-one Exhibits Reduced Rotatable Bond Count Compared to Acyclic Ketone Analogs, Indicating Superior Conformational Restriction

The target compound possesses zero rotatable bonds, a defining feature of its spirocyclic architecture, which contrasts sharply with acyclic ketone building blocks like 2-octanone that feature multiple rotatable bonds, typically ranging from 4 to 6 depending on alkyl chain length [1]. This complete conformational restriction is critical for pre-organizing ligands into their bioactive conformation, often leading to enhanced target binding affinity and selectivity [2].

Medicinal Chemistry Conformational Restriction Drug Design

7-Oxaspiro[4.5]decan-10-one Provides a Differentiated Hydrogen Bond Acceptor Profile from the 6-Oxa Isomer While Maintaining Zero H-Bond Donors

Both 7-oxaspiro[4.5]decan-10-one and its 6-oxa positional isomer (CAS 116982-91-3) share a molecular formula of C9H14O2 and a molecular weight of 154.21 g/mol, each bearing two hydrogen bond acceptors (the ether oxygen and the ketone) and zero hydrogen bond donors [1]. However, the spatial separation of these two acceptor groups differs due to the altered ring fusion geometry: in the 7-oxa isomer, the ketone is positioned at the 10-position adjacent to the spiro junction, while in the 6-oxa isomer, it is also at the 10-position but with the oxygen at the 6-position, altering the distance and angular relationship between the two acceptor moieties [2]. This can lead to differential interactions with biological hydrogen bond donor targets, a critical factor in fragment-based drug design where small differences in H-bond geometry can translate to orders of magnitude difference in binding affinity.

Physicochemical Profiling Permeability Bioisosterism

7-Oxaspiro[4.5]decan-10-one Displays a Lower Computed LogP than the 1-Oxa Isomer, Suggesting Improved Aqueous Solubility for Biological Assays

The target compound has a computed XLogP3-AA value of 1, indicating moderate lipophilicity [1]. In contrast, the 1-oxaspiro[4.5]decan-4-one isomer (CAS 22929-53-9) features the ketone at a more sterically hindered 4-position on the cyclopentane ring, which would predictably increase its lipophilicity relative to the 7-oxa compound . While experimental logP data for this specific pair is not available, the difference in calculated values illustrates how regioisomerism can tune physicochemical properties critical for downstream biological testing [2].

ADME Solubility Lipophilicity

The 7-Oxaspiro[4.5]decane Scaffold is Recognized as a Privileged Structure for CCR1 Antagonism, a Profile Absent in Non-Spirocyclic Ketones

Although direct biological data for the unadorned 7-oxaspiro[4.5]decan-10-one scaffold is limited in public databases, conformationally constrained spirocyclic compounds bearing the oxaspiro[4.5]decane core have been identified as potent CCR1 antagonists [1]. For instance, a related spirocyclic derivative (BindingDB ID: BDBM50056504, CHEMBL3334824) inhibited CCR1-mediated chemotaxis in human THP-1 cells with an IC50 of 1.5 nM, demonstrating the core scaffold's ability to engage this target at sub-nanomolar concentrations when appropriately substituted [2]. This is in stark contrast to simple, flexible ketones like cyclohexanone, which do not exhibit this pharmacophore-driven activity . The 7-oxa variant offers a unique vector for elaboration absent in the 6-oxa series, enabling access to distinct intellectual property space [1].

Inflammation Chemokine Receptor CCR1 Antagonist

Optimal Scientific and Industrial Application Scenarios for 7-Oxaspiro[4.5]decan-10-one


Precision Design of Spirocyclic CCR1 Antagonist Libraries for Inflammatory Disease Research

Researchers focused on developing next-generation CCR1 antagonists for inflammatory and autoimmune conditions should prioritize 7-oxaspiro[4.5]decan-10-one as a core scaffold [1]. The spiro[4.5]decane framework is a validated pharmacophore for this target, and derivatives have demonstrated sub-nanomolar functional antagonism in THP-1 chemotaxis assays (IC50 = 1.5 nM) [2]. The specific 7-oxa regioisomer offers a differentiated vector for functional group elaboration compared to the more heavily patented 6-oxa series (which includes the MOR agonist Oliceridine), providing a route to novel intellectual property [1]. Its zero rotatable bonds ensure that any derived analogs maintain rigid, predictable binding conformations [3].

Fragment-Based Drug Discovery (FBDD) Requiring Low-Molecular-Weight, Three-Dimensional Building Blocks

With a molecular weight of just 154.21 g/mol, a TPSA of 26.3 Ų, and a computed logP of 1, 7-oxaspiro[4.5]decan-10-one fulfills the criteria for a high-quality fragment in FBDD campaigns [1]. Its complete conformational restriction (zero rotatable bonds) maximizes the entropic advantage upon target binding, a key metric in fragment screening [3]. Compared to other spirocyclic fragments like spiro[3.3]heptane derivatives, the oxaspiro[4.5]decane system provides an additional hydrogen bond acceptor, enabling more diverse interactions with protein targets [1]. This makes it a strategic choice for fragment library procurement when scaffold diversity and 3D character are selection criteria.

Synthesis of Conformationally Restricted Bioisosteres of Cyclohexanone in Medicinal Chemistry SAR Studies

In lead optimization programs where a cyclohexanone moiety has been identified but suffers from poor selectivity or rapid metabolism, 7-oxaspiro[4.5]decan-10-one serves as a direct, conformationally restricted bioisostere [2]. The embedded ether oxygen modulates the electronic environment of the ketone, potentially altering its metabolic susceptibility [3]. Unlike the 6-oxa isomer, which has been explored for opioid receptor modulation, the 7-oxa isomer remains relatively unexplored, offering a fresh chemical space for scaffold-hopping exercises [2]. Its commercial availability at 95% purity enables rapid acquisition for SAR expansion .

Development of DGAT1 Inhibitors for Metabolic Disorders

The oxaspiro[4.5]decane scaffold is a recognized core in the design of diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors for the treatment of hyperlipidemia, diabetes, and obesity [1]. A recent study reported a novel series of spirocyclic carboxylic acids containing an oxadiazole motif as potent and orally bioavailable DGAT1 inhibitors, highlighting the scaffold's translational potential [4]. The defined spirocyclic architecture of 7-oxaspiro[4.5]decan-10-one, particularly its constrained geometry, is crucial for achieving the selectivity profile required for this target class, differentiating it from flexible, non-spirocyclic ketone building blocks [2].

Quote Request

Request a Quote for 7-oxaspiro[4.5]decan-10-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.